molecular formula C5H9BrO B1330662 3-Bromo-3-methyl-2-butanone CAS No. 2648-71-7

3-Bromo-3-methyl-2-butanone

Cat. No. B1330662
CAS RN: 2648-71-7
M. Wt: 165.03 g/mol
InChI Key: XHCWDDGZFBAXRT-UHFFFAOYSA-N
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Description

3-Bromo-3-methyl-2-butanone is a chemical compound with the molecular formula C5H9BrO . It can be used as a reactant to synthesize N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide by reacting with N-acetylguanidine under acidic conditions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3-methyl-2-butanone consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

3-Bromo-3-methyl-2-butanone can react with N-acetylguanidine under acidic conditions to synthesize N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide . It can also participate in silver triflate catalyzed cyclization reactions with various amides to produce oxazole derivatives .


Physical And Chemical Properties Analysis

3-Bromo-3-methyl-2-butanone has a molecular weight of 165.03 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 163.98368 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-3-methyl-2-butanone is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The bromine atom in 3-Bromo-3-methyl-2-butanone acts as a good leaving group, facilitating nucleophilic substitution reactions that are foundational in constructing cyclic structures .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-3-methyl-2-butanone serves as a building block for the creation of a wide range of therapeutic agents. Its reactivity allows for the introduction of pharmacophores into complex molecules, aiding in the discovery of new drugs with potential biological activities .

Industrial Solvent

Due to its chemical properties, 3-Bromo-3-methyl-2-butanone is used as an industrial solvent. It can dissolve a variety of substances, making it suitable for use in chemical processes and material manufacturing .

Organic Synthesis

This compound is employed in organic synthesis procedures, particularly in the preparation of bromomethyl ketones. These ketones are highly reactive and serve as key intermediates for further chemical transformations, such as Grignard reactions or oxidations .

Preparation of Dithiocarbonates

3-Bromo-3-methyl-2-butanone is involved in the preparation of dithiocarbonates, which are useful in the synthesis of thiols and other sulfur-containing organic compounds. These substances have applications ranging from vulcanization processes in rubber manufacturing to the development of fungicides .

Analytical Chemistry

In analytical chemistry, 3-Bromo-3-methyl-2-butanone can be used as a standard or reference compound in various analytical techniques, including chromatography and mass spectrometry, due to its well-defined physical and chemical properties .

Material Science

The reactivity of 3-Bromo-3-methyl-2-butanone makes it a candidate for modifying the surface properties of materials. It can be used to introduce bromine-functionalized groups onto polymers or surfaces, which can then undergo further chemical modifications .

Research and Development

Sigma-Aldrich notes that 3-Bromo-3-methyl-2-butanone is provided to early discovery researchers as part of a collection of unique chemicals. This highlights its role in exploratory research where new applications and reactions are being investigated .

Safety And Hazards

3-Bromo-3-methyl-2-butanone is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

3-bromo-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCWDDGZFBAXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322805
Record name 3-Bromo-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-methyl-2-butanone

CAS RN

2648-71-7
Record name 2648-71-7
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Record name 3-Bromo-3-methyl-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-3-methyl-2-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 3-Bromo-3-methyl-2-butanone in organic synthesis?

A1: 3-Bromo-3-methyl-2-butanone is primarily used as a reagent in organic synthesis. It is known to react with organometallic reagents, such as methylmagnesium iodide . This reaction allows for the introduction of specific alkyl groups into more complex molecules, showcasing its utility in building organic structures.

Q2: Are there alternative reagents for synthesizing ethylene acetals from ketones?

A2: Yes, while 1,2-bis(trimethylsilyloxy)ethane (BTSE) with Nafion®-TMS as a catalyst can be used for the synthesis of ethylene acetals from haloketones , the effectiveness of this method can vary depending on the specific haloketone used. The research highlights that this method is less effective for certain dibromoketones and endo-2-bromocamphor. This suggests that alternative reagents and synthetic routes may be necessary depending on the desired product.

Q3: Can 3-Bromo-3-methyl-2-butanone be used to synthesize cyclopropanone derivatives?

A3: While 3-Bromo-3-methyl-2-butanone was investigated as a potential starting material for the synthesis of cyclopropanone derivatives, the research indicates that this approach was not successful . Instead of the desired cyclopropanone derivative, the reaction with triphenylmethyl sodium primarily yielded reduction and elimination products.

Q4: What are the safety concerns associated with handling 3-Bromo-3-methyl-2-butanone?

A4: 3-Bromo-3-methyl-2-butanone is a lachrymator and skin irritant . Appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and working in a well-ventilated area, are essential when handling this compound.

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